Cas no 1706445-01-3 (5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester)

5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester
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- Inchi: 1S/C13H12ClNO2/c1-17-13(16)12-7-6-10(15-12)8-9-4-2-3-5-11(9)14/h2-7,15H,8H2,1H3
- InChI Key: SWJPZYSNQFIHJQ-UHFFFAOYSA-N
- SMILES: N1C(CC2=CC=CC=C2Cl)=CC=C1C(OC)=O
5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508124-1g |
Methyl5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate |
1706445-01-3 | 97% | 1g |
$*** | 2023-03-30 |
5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester
Research Brief on 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester (CAS: 1706445-01-3)
The compound 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester (CAS: 1706445-01-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester as a key intermediate in the synthesis of novel heterocyclic compounds with diverse pharmacological properties. The presence of the chloro-benzyl group and the pyrrole-2-carboxylic acid methyl ester moiety makes it a versatile scaffold for further chemical modifications. Researchers have explored its utility in the development of anti-inflammatory, antimicrobial, and anticancer agents, leveraging its unique structural features.
One of the most notable advancements in this area is the compound's application in targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory activity against certain kinases involved in inflammatory pathways. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a therapeutic candidate for inflammatory diseases.
In addition to its biological activity, the synthetic routes for 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester have been optimized to improve yield and purity. Recent reports in Organic Process Research & Development describe a scalable and cost-effective method for its synthesis, which is critical for large-scale production and further preclinical studies. The method involves a multi-step reaction sequence, including a key Pd-catalyzed coupling step, which has been fine-tuned to minimize by-products and enhance efficiency.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research is focused on structural analogs and derivatives to enhance its bioavailability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-(2-Chloro-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester represents a promising scaffold in medicinal chemistry, with demonstrated biological activity and potential for further development. Continued research into its synthetic pathways, mechanism of action, and therapeutic applications will be essential to unlocking its full potential in drug discovery and development.
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